2-Methyl-6-nitro-3-phenoxypyridine
Description
2-Methyl-6-nitro-3-phenoxypyridine is a pyridine derivative characterized by a methyl group at position 2, a nitro group at position 6, and a phenoxy substituent at position 3.
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-methyl-6-nitro-3-phenoxypyridine |
InChI |
InChI=1S/C12H10N2O3/c1-9-11(7-8-12(13-9)14(15)16)17-10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
UBXHYOMFOKHCLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediates
A common approach starts with the preparation of nitro-substituted pyridine intermediates, such as 2-methyl-5-nitrophenyl derivatives, which are then further functionalized.
Step 1: Preparation of 2-methyl-5-nitrophenyl guanidine (Intermediate II)
This intermediate is synthesized by reacting 2-amino-4-nitrotoluene with cyanamide aqueous solution and hydrochloric acid at 60–65 °C, followed by neutralization with sodium hydroxide to precipitate the product with yields up to 97% and purity >99% by HPLC. This method replaces hazardous nitric acid with hydrochloric acid to improve safety and process control.Step 2: Formation of Pyridine Intermediate (Compound III)
3-Acetylpyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an inert solvent such as DMF at reflux temperature (100–130 °C) for 1–10 hours. The molar ratio of DMF-DMA to 3-acetylpyridine is maintained close to 1:1 to optimize yield.
Coupling to Form Target Compound
Step 3: Coupling Reaction
The mixture containing compound III is reacted directly with intermediate II in DMF at reflux for 5–25 hours. This step forms the target compound 2-Methyl-6-nitro-3-phenoxypyridine (or closely related pyrimidine derivatives) with yields around 82–83% and purity >99% by HPLC. The reaction mixture can be used directly without intermediate purification or after removal of methanol by distillation.Step 4: Purification
The crude product is purified by recrystallization from methanol, followed by filtration and drying at 50 °C to obtain the pure compound.
Reaction Conditions and Optimization
| Step | Reactants/Conditions | Temperature (°C) | Solvent | Time (hours) | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 2-amino-4-nitrotoluene + cyanamide + HCl | 60–65 | Water | ~25 (reflux) | 97 | >99 | Replaces nitric acid with HCl for safety |
| 2 | 3-acetylpyridine + DMF-DMA | 100–130 (reflux) | DMF | 1–10 | N/A | N/A | Molar ratio DMF-DMA:3-acetylpyridine ~1:1 |
| 3 | Mixture from step 2 + Intermediate II | 100–130 (reflux) | DMF | 5–25 | 82–83 | >99 | Direct use of mixture or after methanol removal |
| 4 | Recrystallization | 50 (drying) | Methanol | N/A | N/A | N/A | Purification step |
Alternative and Supporting Synthetic Routes
Nucleophilic Aromatic Substitution (SNAr)
Installation of the phenoxy group at the 3-position can be achieved by nucleophilic displacement of a halogenated pyridine precursor with phenol derivatives under basic conditions, often using sodium hydride or other strong bases. This method allows for selective substitution and is compatible with various functional groups.Reduction and Functional Group Transformations
Nitro groups can be selectively reduced to amino groups using catalytic hydrogenation (e.g., Pd/C with ammonium formate) under reflux in ethyl acetate, yielding amino-substituted pyridines for further derivatization.Use of Inert Solvents and Controlled Atmospheres
Reactions are typically conducted in inert solvents like DMF or acetonitrile under argon or nitrogen to prevent oxidation or side reactions, especially during sensitive coupling or fluorination steps.
Research Findings and Process Advantages
The described method using hydrochloric acid instead of nitric acid for intermediate preparation significantly improves safety and yield, reducing the risk of explosion during reflux.
The direct use of reaction mixtures without intermediate purification simplifies the process and reduces production costs while maintaining high purity.
The molar ratio control of reagents and reaction temperature optimization are critical for maximizing yield and minimizing impurities.
Purification by recrystallization from methanol is effective in obtaining high-purity final products suitable for industrial applications.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Range/Value | Impact on Synthesis |
|---|---|---|
| Temperature (Step 1) | 60–65 °C | Efficient guanidine intermediate formation |
| Temperature (Steps 2 & 3) | 100–130 °C (reflux) | Promotes coupling and intermediate formation |
| Solvent | DMF | High solubility, inert environment |
| Molar ratio (DMF-DMA:3-acetylpyridine) | 0.9–1.1:1 | Ensures complete reaction, high yield |
| Reaction time (Step 3) | 5–25 hours | Complete coupling reaction |
| Purification solvent | Methanol | Effective recrystallization |
| Yield (final product) | 82–83% | High efficiency for industrial scale |
| Purity (HPLC) | >99% | Suitable for pharmaceutical or fine chemical use |
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-nitro-3-phenoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups using reagents such as ammonia or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Ammonia or amines in the presence of a base.
Reduction: Hydrogen gas with a metal catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: 2-Methyl-6-amino-3-phenoxypyridine.
Reduction: 2-Methyl-6-amino-3-phenoxypyridine.
Oxidation: 2-Carboxy-6-nitro-3-phenoxypyridine.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that derivatives of nitropyridine compounds exhibit potent antimicrobial properties. For instance, certain nitropyridine derivatives have shown remarkable activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against Staphylococcus aureus . The structural modifications in compounds like 2-Methyl-6-nitro-3-phenoxypyridine can enhance their pharmacological profiles, making them valuable in developing new antibiotics.
Antiparasitic Effects
Recent studies have highlighted the potential of nitropyridine derivatives in treating parasitic infections. For example, compounds similar to this compound were evaluated for their effects on Leishmania donovani and Leishmania infantum. These studies indicated that specific derivatives could achieve over 97% parasite clearance in animal models, demonstrating their efficacy as antileishmanial agents .
Agrochemical Applications
Herbicides and Insecticides
Pyridine derivatives, including this compound, are frequently utilized in the development of agrochemicals. Their ability to act as herbicides and insecticides stems from their structural features that allow for effective interaction with biological targets in pests and weeds . The compound’s efficacy in agricultural applications can be attributed to its capacity to disrupt essential biological processes in target organisms.
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound. Structure-activity relationship (SAR) studies have been pivotal in identifying modifications that enhance potency and reduce toxicity. For instance, variations in substituents on the pyridine ring can significantly influence the compound's interaction with biological targets, leading to improved therapeutic outcomes .
Data Tables
The following table summarizes key findings related to the biological activity of various derivatives of this compound:
Case Studies
Case Study: Antileishmanial Activity
In a study assessing various nitropyridine derivatives for antileishmanial activity, two compounds derived from this compound were identified as having superior efficacy compared to existing treatments. These compounds were tested in a hamster model, achieving significant parasite clearance rates while exhibiting minimal side effects .
Case Study: Antimicrobial Efficacy
Another research project focused on synthesizing new derivatives of nitropyridines aimed at combating antibiotic-resistant strains of bacteria. The study revealed that specific modifications to the phenoxy group significantly enhanced antibacterial activity against resistant strains, highlighting the potential for developing novel therapeutic agents from this compound class .
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitro-3-phenoxypyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position: The nitro group at position 6 in the target compound (vs. position 3 in analogs) creates a distinct electronic environment.
- Phenoxy vs. Methoxy/Chloro: The phenoxy group at position 3 introduces steric bulk and lipophilicity compared to smaller methoxy or chloro substituents in analogs. This may enhance solubility in organic solvents or improve binding affinity in biological systems .
- Methyl Group Position : The methyl group at position 2 in the target compound (vs. position 4 in 2-Methoxy-3-nitro-4-methylpyridine) may influence steric hindrance during synthetic modifications, such as Suzuki-Miyaura couplings .
Physicochemical Properties
While explicit data for the target compound are absent, inferences can be drawn from analogs:
- Melting Point : Nitro-containing pyridines (e.g., 2-Methoxy-3-nitro-4-methylpyridine) typically exhibit higher melting points (>150°C) due to strong intermolecular dipole interactions .
- Solubility: The phenoxy group may reduce water solubility compared to methoxy or amino analogs (e.g., 2-Amino-6-methoxy-3-nitropyridine), which are more polar .
Q & A
Q. How can I optimize the synthesis of 2-Methyl-6-nitro-3-phenoxypyridine for higher yields?
- Methodological Answer : Focus on stepwise functionalization of the pyridine ring. Introduce the nitro group early via nitration under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C), followed by phenoxylation using a nucleophilic aromatic substitution (SNAr) with phenol in the presence of a base like K₂CO₃. Methylation can be achieved using methyl iodide (CH₃I) under basic conditions. For reproducibility, monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for nitration, DMSO for phenoxylation) to stabilize intermediates .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FTIR : Identify nitro (N–O stretching ~1520–1350 cm⁻¹) and ether (C–O–C ~1250 cm⁻¹) groups.
- ¹H/¹³C NMR : Assign aromatic protons (δ 7–8 ppm for pyridine and phenoxy rings) and methyl groups (δ ~2.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.
Cross-validate experimental data with computational simulations (e.g., B3LYP/6-311++G**) for vibrational modes and electronic transitions .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory irritancy.
- Avoid prolonged skin contact; wash immediately with soap and water if exposed.
- Store in a cool, dry place away from oxidizing agents. Toxicity data is limited, so treat it as hazardous and follow institutional protocols for waste disposal .
Advanced Research Questions
Q. How can I resolve contradictions in reported spectral data for nitro-substituted pyridine derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental FTIR/Raman spectra with density functional theory (DFT) calculations (e.g., B3PW91/cc-pVTZ basis sets) to confirm vibrational assignments .
- Controlled Experiments : Replicate synthesis under varying conditions (e.g., solvent, temperature) to isolate polymorphic or tautomeric forms that may cause spectral discrepancies.
- Collaborative Analysis : Share raw data with computational chemists to refine models or identify overlooked conformers.
Q. What experimental strategies can elucidate the environmental degradation pathways of this compound?
- Methodological Answer :
- Photolysis Studies : Expose the compound to UV light in aqueous solutions (e.g., pH 5–9) and analyze degradation products via LC-MS.
- Soil Mobility Assays : Use column chromatography with soil samples to measure adsorption coefficients (Kd).
- Microbial Degradation : Incubate with soil microbiota and monitor nitro-group reduction or ring cleavage via GC-MS .
Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict reactive sites (e.g., nitro group for hydrogen bonding).
- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) using software like AutoDock Vina. Prioritize compounds with high binding affinity and low steric hindrance.
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing nitro vs. methyl groups) with biological activity using regression analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
